molecular formula C11H13NO3S B14687343 1H-2,3-Benzothiazin-4(3H)-one, 3-isopropyl-, 2,2-dioxide CAS No. 31846-46-5

1H-2,3-Benzothiazin-4(3H)-one, 3-isopropyl-, 2,2-dioxide

Katalognummer: B14687343
CAS-Nummer: 31846-46-5
Molekulargewicht: 239.29 g/mol
InChI-Schlüssel: JIQOPFIEDZPLQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-2,3-Benzothiazin-4(3H)-one, 3-isopropyl-, 2,2-dioxide is a chemical compound belonging to the benzothiazine family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-2,3-Benzothiazin-4(3H)-one, 3-isopropyl-, 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization Reactions: Using sulfur-containing reagents to form the thiazine ring.

    Isopropylation: Introducing the isopropyl group through alkylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch Reactors: For controlled synthesis.

    Continuous Flow Reactors: For efficient and scalable production.

Analyse Chemischer Reaktionen

Types of Reactions

1H-2,3-Benzothiazin-4(3H)-one, 3-isopropyl-, 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the thiazine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts for specific transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazine derivatives.

    Substitution: Formation of various substituted benzothiazine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating various diseases.

    Industry: Use in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1H-2,3-Benzothiazin-4(3H)-one, 3-isopropyl-, 2,2-dioxide involves its interaction with molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interaction with Receptors: Modulating receptor activity.

    Pathway Modulation: Affecting cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-2,3-Benzothiazin-4(3H)-one, 2,2-dioxide: Lacks the isopropyl group.

    1H-2,3-Benzothiazin-4(3H)-one, 3-methyl-, 2,2-dioxide: Contains a methyl group instead of an isopropyl group.

Uniqueness

1H-2,3-Benzothiazin-4(3H)-one, 3-isopropyl-, 2,2-dioxide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

31846-46-5

Molekularformel

C11H13NO3S

Molekulargewicht

239.29 g/mol

IUPAC-Name

2,2-dioxo-3-propan-2-yl-1H-2λ6,3-benzothiazin-4-one

InChI

InChI=1S/C11H13NO3S/c1-8(2)12-11(13)10-6-4-3-5-9(10)7-16(12,14)15/h3-6,8H,7H2,1-2H3

InChI-Schlüssel

JIQOPFIEDZPLQT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C(=O)C2=CC=CC=C2CS1(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.